"10H-Phenothiazine, 2-(ethylthio)-" fundamental properties
"10H-Phenothiazine, 2-(ethylthio)-" fundamental properties
An In-depth Technical Guide on the Core Properties of 10H-Phenothiazine, 2-(ethylthio)-
Introduction
Phenothiazine and its derivatives represent a class of heterocyclic compounds that serve as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] The parent compound, 10H-phenothiazine, consists of a tricyclic structure with two benzene rings fused to a central thiazine ring.[1][2] This core allows for extensive chemical modification, leading to a wide array of compounds with diverse biological activities, including antipsychotic, antiemetic, antihistaminic, and antimicrobial properties.[3][4][5]
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of a specific derivative, 10H-Phenothiazine, 2-(ethylthio)- . The information is curated for researchers, scientists, and professionals in drug development who require detailed technical data on this compound.
Core Chemical Properties and Identifiers
10H-Phenothiazine, 2-(ethylthio)- is a sulfur-containing organic compound. Its core identity and physicochemical properties are summarized below.
Table 1: Chemical Identifiers for 10H-Phenothiazine, 2-(ethylthio)-
| Identifier | Value | Source |
| CAS Number | 46815-10-5 | [6][7] |
| Molecular Formula | C₁₄H₁₃NS₂ | [6][7] |
| IUPAC Name | 2-ethylsulfanyl-10H-phenothiazine | [6] |
| Synonyms | 2-(Ethylthio)phenothiazine, 2-(Ethylsulfanyl)-10H-phenothiazine | [6] |
| InChI | InChI=1S/C14H13NS2/c1-2-16-10-7-8-14-12(9-10)15-11-5-3-4-6-13(11)17-14/h3-9,15H,2H2,1H3 | [6] |
| InChIKey | DMHPUUIDINBWBN-UHFFFAOYSA-N | [6] |
| PubChem CID | 621186 | [6] |
| DSSTox Substance ID | DTXSID6068484 | [6] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 259.4 g/mol | [6][7] |
| Monoisotopic Mass | 259.04894177 Da | [6] |
| XLogP3 | 4.7 | [8] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 2 | [6] |
| Topological Polar Surface Area | 41.1 Ų | [6] |
| Heavy Atom Count | 17 | [6] |
| Complexity | 321 | [6] |
Spectral Information
Spectral analysis is crucial for the structural confirmation of 10H-Phenothiazine, 2-(ethylthio)-.
Table 3: Mass Spectrometry Data
| m/z | Intensity (%) |
| 259.0 | 100.0 |
| 230.0 | 36.4 |
| 198.0 | 17.9 |
| 260.0 | 17.5 |
| 186.0 | 15.6 |
| 231.0 | 10.6 |
| 261.0 | 10.2 |
| 199.0 | 8.3 |
| Data sourced from a 75 eV direct insertion mass spectrum.[9] |
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: ¹H NMR and IR spectra are available for 2-ethylthiophenothiazine, providing further structural verification.[9] The ¹H NMR spectrum would characteristically show signals for the ethyl group (a triplet and a quartet) in the aliphatic region and complex multiplets for the aromatic protons of the phenothiazine core in the downfield region.
Synthesis and Manufacturing
10H-Phenothiazine, 2-(ethylthio)- is a key intermediate in the synthesis of pharmaceutical compounds, most notably the antiemetic and antipsychotic drug Thiethylperazine.[10] A direct and regioselective synthesis process allows for the specific introduction of a functional group at the 2-position of the phenothiazine ring.
Experimental Protocol: Regioselective Synthesis of 2-(Ethylthio)-10H-phenothiazine
This process involves the functionalization of an N-protected phenothiazine, followed by reduction and S-alkylation.[10]
-
N-Protection: The nitrogen atom of 10H-phenothiazine is first protected with an acyl group (e.g., formyl or acetyl) to direct subsequent reactions.
-
Regioselective Sulfinylation: The N-protected phenothiazine is reacted with sulfur dioxide in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃). This step regioselectively introduces a sulfinic acid group (-SO₂H) at the 2-position of the phenothiazine ring, yielding N-acyl-phenothiazine-2-sulfinic acid.
-
Reduction to Thiol: The intermediate sulfinic acid is then reduced to the corresponding thiol (2-mercapto-phenothiazine). This can be achieved using a suitable reducing agent.
-
S-Ethylation: The final step is the S-alkylation of the 2-mercapto-phenothiazine with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) under basic conditions to yield the target compound, 10H-Phenothiazine, 2-(ethylthio)-. The N-acyl protecting group is typically removed during workup.
Biological Activity and Applications
While direct biological data on 10H-Phenothiazine, 2-(ethylthio)- is limited as it is primarily a synthetic intermediate, the phenothiazine class exhibits a broad spectrum of pharmacological activities.
Primary Mechanism of Action of Phenothiazine Derivatives
The predominant therapeutic action of many phenothiazine drugs, particularly antipsychotics, is the antagonism of dopamine D2 receptors in the central nervous system.[11][12] Hyperactivity in the brain's mesolimbic dopamine pathway is associated with the positive symptoms of psychosis.[12] Phenothiazine derivatives block D2 receptors, thereby inhibiting the downstream signaling cascade.
Dopamine D2 receptors are Gi/o protein-coupled receptors. When activated by dopamine, the associated Gi protein inhibits the enzyme adenylyl cyclase, which reduces the intracellular production of the second messenger cyclic AMP (cAMP) from ATP.[12] This leads to decreased activity of Protein Kinase A (PKA). By blocking the D2 receptor, phenothiazines prevent this inhibition, thus modulating neuronal activity.
Other Potential Activities
The phenothiazine nucleus is also associated with antioxidant properties. Studies on various derivatives have shown their ability to act as inhibitors of iron-dependent lipid peroxidation and as cytoprotective agents against oxidative stress.[13] This activity is attributed to the electron-donating nature of the heterocyclic system.
Key Experimental Methodologies
To evaluate the potential bioactivity of phenothiazine derivatives like 10H-Phenothiazine, 2-(ethylthio)-, various in vitro assays can be employed.
Experimental Protocol: In Vitro Lipid Peroxidation Inhibition Assay
This protocol is adapted from methods used to evaluate the antioxidant potential of novel phenothiazine compounds.[13] It measures the inhibition of iron-dependent lipid peroxidation in a liposomal system by quantifying thiobarbituric acid reactive substances (TBARS).
-
Preparation of Reagents:
-
Prepare a suspension of lecithin liposomes in a suitable buffer (e.g., Tris-HCl).
-
Prepare fresh solutions of ferrous sulfate (FeSO₄) and ascorbic acid to initiate peroxidation.
-
Prepare a stock solution of the test compound (10H-Phenothiazine, 2-(ethylthio)-) in a suitable solvent (e.g., DMSO).
-
Prepare the TBARS reagent: a solution of thiobarbituric acid (TBA) in trichloroacetic acid (TCA).
-
-
Assay Procedure:
-
In a reaction tube, combine the liposome suspension, buffer, and varying concentrations of the test compound.
-
Initiate lipid peroxidation by adding FeSO₄ and ascorbic acid.
-
Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the cold TCA/TBA reagent. This also precipitates proteins and lipids.
-
Heat the mixture (e.g., at 95°C for 20 minutes) to allow the formation of the pink-colored TBARS adduct.
-
Cool the samples and centrifuge to pellet the precipitate.
-
-
Data Analysis:
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
The intensity of the color is proportional to the extent of lipid peroxidation.
-
Calculate the percentage inhibition of peroxidation for each concentration of the test compound relative to a control (no compound).
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition.
-
Conclusion
10H-Phenothiazine, 2-(ethylthio)- is a well-characterized compound whose primary significance lies in its role as a key building block for the synthesis of pharmaceutically active phenothiazine drugs. While its own biological profile is not extensively documented, its structure is intrinsically linked to the potent neuroleptic and antioxidant activities characteristic of the broader phenothiazine family. The synthetic protocols for its regioselective preparation and the established mechanisms of action for related drugs provide a solid foundation for its use in drug discovery and development programs. This guide consolidates the core technical data required by researchers to effectively utilize this valuable chemical intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. Phenothiazine - Wikipedia [en.wikipedia.org]
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- 4. if-pan.krakow.pl [if-pan.krakow.pl]
- 5. iosrphr.org [iosrphr.org]
- 6. 10H-Phenothiazine, 2-(ethylthio)- | C14H13NS2 | CID 621186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. 10H-Phenothiazine, 2-(methylthio)- | C13H11NS2 | CID 82096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-ETHYLTHIOPHENOTHIAZINE(46815-10-5) 1H NMR spectrum [chemicalbook.com]
- 10. EP0433841A2 - Process for the direct and regioselective functionalization in position 2 of phenotiazine - Google Patents [patents.google.com]
- 11. egpat.com [egpat.com]
- 12. benchchem.com [benchchem.com]
- 13. Phenothiazines as lipid peroxidation inhibitors and cytoprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
